molecular formula C10H10F3NO B14797807 (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol

Cat. No.: B14797807
M. Wt: 217.19 g/mol
InChI Key: OXNVMKJTWJGZBV-UHFFFAOYSA-N
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Description

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a methanol group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction.

    Pyridine Ring Construction: The cyclopropyl ring is then coupled with a pyridine derivative using a suitable coupling reagent.

    Methanol Group Addition: Finally, the methanol group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.

Chemical Reactions Analysis

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its ability to interact with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its role as an inhibitor of certain enzymes involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the pyridine ring and methanol group contribute to its overall reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting downstream pathways.

Comparison with Similar Compounds

(5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol can be compared with other similar compounds, such as:

    (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)amine:

    (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)carboxylic acid: The carboxylic acid group provides different chemical properties, such as increased acidity and potential for forming salts.

    (5-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)ethyl ether: The ether group changes the compound’s solubility and reactivity compared to the methanol derivative.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

[5-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(1-2-9)8-3-7(6-15)4-14-5-8/h3-5,15H,1-2,6H2

InChI Key

OXNVMKJTWJGZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=CC(=C2)CO)C(F)(F)F

Origin of Product

United States

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